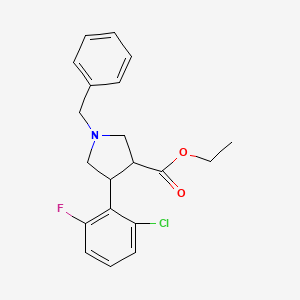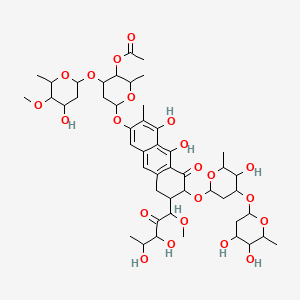
4,7-Dihydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4,7-Dihydroxy-4a,5-diméthyl-4,5,6,7-tétrahydronaphtalène-1-one est un composé organique complexe de formule moléculaire C15H20O2. Il s'agit d'un dérivé du naphtalène caractérisé par la présence de groupes hydroxyle aux positions 4 et 7, et de groupes méthyle aux positions 4a et 5.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4,7-Dihydroxy-4a,5-diméthyl-4,5,6,7-tétrahydronaphtalène-1-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à cycliser des précurseurs appropriés dans des conditions contrôlées. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs, de solvants, et de paramètres spécifiques de température et de pression pour obtenir le produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs chimiques à grande échelle et des procédés en flux continu pour assurer un rendement et une pureté élevés. L'utilisation de techniques avancées telles que la chromatographie et la cristallisation peut être utilisée pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 4,7-Dihydroxy-4a,5-diméthyl-4,5,6,7-tétrahydronaphtalène-1-one subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former des alcools ou d'autres dérivés réduits.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les acides peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones, tandis que la réduction peut produire des alcools.
4. Applications dans la recherche scientifique
La 4,7-Dihydroxy-4a,5-diméthyl-4,5,6,7-tétrahydronaphtalène-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que le traitement de certaines maladies.
Industrie : Elle est utilisée dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 4,7-Dihydroxy-4a,5-diméthyl-4,5,6,7-tétrahydronaphtalène-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle jouent un rôle crucial dans sa réactivité et son interaction avec les molécules biologiques. Le composé peut agir en inhibant certaines enzymes ou en modulant les voies de signalisation, ce qui conduit à ses effets biologiques observés.
Applications De Recherche Scientifique
4,7-Dihydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7-Dihydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Naphtalèneméthanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tétraméthyl- : Ce composé partage une structure de base naphtalène similaire, mais diffère par le motif de substitution et les groupes fonctionnels.
Erémophilone : Un autre composé apparenté avec une structure de base similaire, mais des groupes fonctionnels et une stéréochimie différents.
Unicité
La 4,7-Dihydroxy-4a,5-diméthyl-4,5,6,7-tétrahydronaphtalène-1-one est unique en raison de son motif de substitution spécifique et de la présence de groupes hydroxyle et méthyle. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
4,7-dihydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one |
InChI |
InChI=1S/C12H16O3/c1-7-5-8(13)6-9-10(14)3-4-11(15)12(7,9)2/h3-4,6-8,11,13,15H,5H2,1-2H3 |
Clé InChI |
MPVZRKBKGSHLGP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C=C2C1(C(C=CC2=O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)


![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)



![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)


![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
